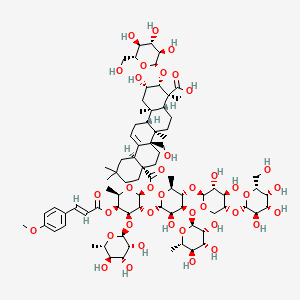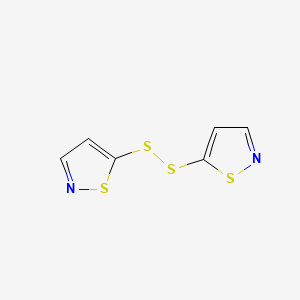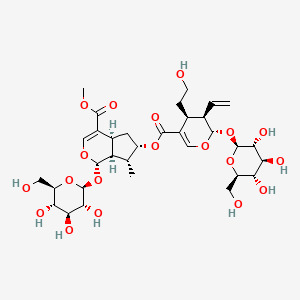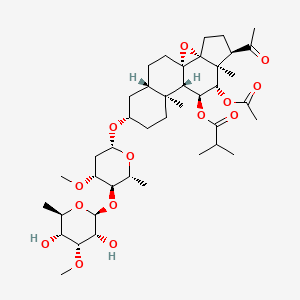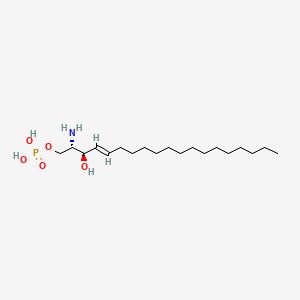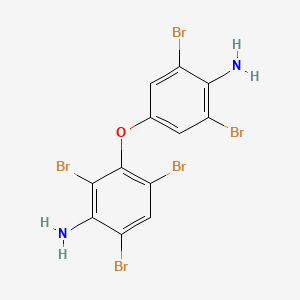![molecular formula C9H9N3O B591502 (2-[1,2,4]Triazol-1-yl-phenyl)methanol CAS No. 914349-48-7](/img/structure/B591502.png)
(2-[1,2,4]Triazol-1-yl-phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-[1,2,4]Triazol-1-yl-phenyl)methanol” is a chemical compound that contains a triazole ring. Triazole is a class of heterocyclic compounds that consist of a five-membered ring with three nitrogen atoms and two carbon atoms . The compound is an intermediate in the synthesis of Itraconazole .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their broad biological activities . The synthetic methods of triazole compounds from various nitrogen sources have been summarized in a review .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring attached to a methanol group through a 1,2,4-triazole ring . The mean planes of the phenyl and triazole rings are nearly perpendicular to one another .Chemical Reactions Analysis
Triazole compounds, including “this compound”, exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antitumormitteln
Verbindungen mit dem 1,2,4-Triazol-Rest, wie beispielsweise (2-[1,2,4]Triazol-1-yl-phenyl)methanol, wurden auf ihr Potenzial als Antitumormittel untersucht. Forscher haben neuartige Derivate entworfen und synthetisiert, die vielversprechende zytotoxische Aktivitäten gegen verschiedene menschliche Krebszelllinien zeigen, darunter MCF-7 (Brustkrebs), Hela (Gebärmutterhalskrebs) und A549 (Lungenkrebs) Zellen . Diese Verbindungen haben eine Selektivität im Hinblick auf die gezielte Ansteuerung von Krebszellen gegenüber normalen Zellen gezeigt, was für die Reduzierung von Nebenwirkungen in der Chemotherapie von entscheidender Bedeutung ist.
Antibakterielle Wirkstoffentwicklung
Der 1,2,4-Triazol-Ring ist ein häufiges Merkmal vieler antibakterieller Medikamente aufgrund seiner signifikanten antibakteriellen Aktivität. Studien haben gezeigt, dass Derivate des 1,2,4-Triazols gegen eine Reihe von Bakterien wirksam sein können, einschließlich solcher, die gegen aktuelle Antibiotika resistent sind . Dies macht this compound zu einem wertvollen Gerüst für die Entwicklung neuer antibakterieller Wirkstoffe zur Bekämpfung des wachsenden Problems der mikrobiellen Resistenz.
Elektrochrome und optische Geräte
Die redoxaktiven Eigenschaften von Triazolderivaten machen sie für Anwendungen in elektrochromen und optischen Geräten geeignet. Spektroelektrochemische Studien haben Einblicke in die Verwendung dieser Verbindungen zur Entwicklung von Materialien geliefert, die ihre Farbe oder Transparenz als Reaktion auf einen elektrischen Reiz ändern . Dies hat Auswirkungen auf die Entwicklung von intelligenten Fenstern, Displays und anderen Technologien, die steuerbare optische Eigenschaften erfordern.
Antifungale und antivirale Therapien
Triazolderivate sind bekannt für ihre antifungalen und antiviralen Eigenschaften. Klinisch eingesetzte Medikamente wie Itraconazol, Posaconazol und Voriconazol enthalten den 1,2,4-Triazol-Kern und sind gegen eine Vielzahl von Pilzinfektionen wirksam. Darüber hinaus enthält Ribavirin, ein antivirales Medikament, ebenfalls diesen heterocyclischen Kern, was das Potenzial von Derivaten von this compound in der Behandlung von Viruserkrankungen aufzeigt .
Migräne-, Angstlösende und Antidepressiva
Die Vielseitigkeit des 1,2,4-Triazol-Rings erstreckt sich auf seine Einarbeitung in Medikamente für neurologische Erkrankungen. Medikamente wie Rizatriptan (Migränemittel), Alprazolam (Angstlöser) und Trazodon (Antidepressivum) nutzen alle die Triazolstruktur, um ihre therapeutischen Wirkungen auszuüben. Dies deutet darauf hin, dass Derivate von this compound für ähnliche Anwendungen untersucht werden könnten .
Strukturoptimierung für selektive Antitumormoleküle
Die Forschung hat gezeigt, dass 1,2,4-Triazol-Benzoesäure-Hybride, die strukturell mit this compound verwandt sind, als Plattform für die Entwicklung selektiverer und potenterer Antitumormoleküle dienen können. Diese Studien konzentrieren sich auf die Optimierung der Struktur, um die Selektivität und Potenz gegen Krebszellen zu verbessern .
Wirkmechanismus
Target of Action
It’s known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . They have been shown to interact with various biological targets, influencing their function and leading to these diverse activities .
Mode of Action
The mode of action involves the interaction between the compound and cyclohexanone in methanol. This interaction involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds . The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism remains unchanged .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can influence a wide range of biological pathways due to their diverse pharmacological properties . For instance, some 1,2,4-triazole derivatives have shown high inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair and cellular stress responses .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
1,2,4-triazole derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . These effects are likely the result of the compound’s interactions with its various biological targets.
Action Environment
It’s known that the reactivity of reactants during acid-catalyzed reactions increases compared to uncatalyzed ones . This suggests that the compound’s action could be influenced by the pH of its environment.
Safety and Hazards
“(2-[1,2,4]Triazol-1-yl-phenyl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
The development of innovative antifungal agents is essential. Some fungicidal agents are no longer effective due to resistance development, various side effects, and high toxicity. Therefore, the synthesis and development of some new antifungal agents are necessary . Triazole compounds are one of the most important active pharmaceutical scaffolds and have been widely applied in many medicinal scaffolds . This review will assist researchers in the development of new potential antifungal drug candidates with high effectiveness and selectivity .
Eigenschaften
IUPAC Name |
[2-(1,2,4-triazol-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-4,6-7,13H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTYAARJJYHAHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654348 |
Source


|
| Record name | [2-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914349-48-7 |
Source


|
| Record name | [2-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

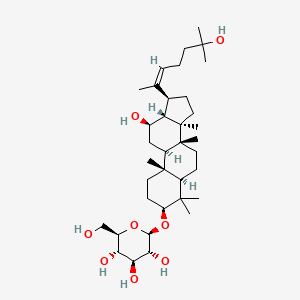

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(4-pyridinyl)phenyl]urea](/img/structure/B591422.png)
![1,2,3-Trimethyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B591423.png)
